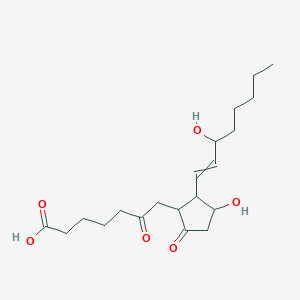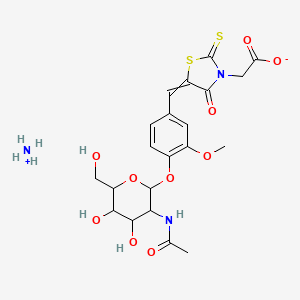
11,15-Dihydroxy-6,9-dioxoprost-13-en-1-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ketoprostaglandin E1 is a biologically active lipid compound that belongs to the prostaglandin family. It is a metabolite of prostacyclin (PGI2) and is known for its potent effects on the cardiovascular system, including stimulating renin secretion, inhibiting platelet aggregation, and reducing blood pressure and vascular resistance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-ketoprostaglandin E1 typically involves a multi-step process starting from commercially available intermediates. One common synthetic route includes the treatment of (3S, 4R)-3-(methoxymethyloxy)-2-methylidene-4-siloxycyclopentanone with sodium bromide in the presence of boron trifluoride etherate. This is followed by palladium-catalyzed coupling with alkenylborane and subsequent conversion of the alkenyl moiety into an epoxy group and then into a keto group .
Industrial Production Methods
Industrial production methods for 6-ketoprostaglandin E1 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of high-yield reactions and efficient purification techniques would be essential for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
6-Ketoprostaglandin E1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic transformation and biological activity.
Common Reagents and Conditions
Common reagents used in the synthesis and transformation of 6-ketoprostaglandin E1 include sodium bromide, boron trifluoride etherate, and palladium catalysts. Reaction conditions often involve specific temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from the reactions involving 6-ketoprostaglandin E1 include its metabolites, such as 6-keto-prostaglandin F1α and other related prostaglandins. These metabolites play significant roles in various physiological processes .
Wissenschaftliche Forschungsanwendungen
6-Ketoprostaglandin E1 has numerous scientific research applications across various fields:
Chemistry: It is used as a reference compound in the study of prostaglandin synthesis and metabolism.
Biology: It serves as a tool to investigate the biological pathways involving prostaglandins and their effects on cellular functions.
Medicine: 6-Ketoprostaglandin E1 is studied for its potential therapeutic effects, particularly in cardiovascular diseases, due to its ability to inhibit platelet aggregation and reduce blood pressure
Wirkmechanismus
6-Ketoprostaglandin E1 exerts its effects through several molecular targets and pathways. It stimulates renin secretion, inhibits platelet aggregation, and reduces blood pressure and vascular resistance. These actions are mediated through its interaction with specific receptors and enzymes, such as 9-hydroxyprostaglandin dehydrogenase, which converts prostacyclin into 6-ketoprostaglandin E1 .
Vergleich Mit ähnlichen Verbindungen
6-Ketoprostaglandin E1 is similar to other prostaglandins, such as prostacyclin (PGI2) and prostaglandin E1 (PGE1). it is unique in its stability and prolonged biological activity compared to prostacyclin, which has a short half-life. This stability makes 6-ketoprostaglandin E1 a valuable compound for research and potential therapeutic applications .
List of Similar Compounds
- Prostacyclin (PGI2)
- Prostaglandin E1 (PGE1)
- 6-Keto-prostaglandin F1α
- Prostaglandin E2 (PGE2)
Eigenschaften
IUPAC Name |
7-[3-hydroxy-2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]-6-oxoheptanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,14,16-18,21,23H,2-9,12-13H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUDCKODIMKLNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC(=O)CCCCC(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70867329 |
Source


|
| Record name | 11,15-Dihydroxy-6,9-dioxoprost-13-en-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70867329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2S,4R)-4-({[1,1'-biphenyl]-4-yl}methyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13400258.png)
![3-(4-Acetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13400261.png)

![[4-Acetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13400268.png)
![sodium;(2R)-2-[(2R,5S,6R)-6-[(2S,4S,6R)-6-[(3S,5S,7R,9S,10S,12R,15R)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate](/img/structure/B13400276.png)
![2-[4-[2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid;hydrochloride](/img/structure/B13400290.png)



![1-[(1S,2S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride](/img/structure/B13400321.png)
![(2S,5R,6R)-6-[[(2S)-2-[[(2S)-2-amino-4-(methylamino)-4-oxobutanoyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate](/img/structure/B13400323.png)

![2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole](/img/structure/B13400335.png)
![N-(1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13400352.png)
